

# A Comprehensive Technical Guide to the Chemical and Physical Properties of PTAC Oxalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PTAC oxalate

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## Introduction

**PTAC oxalate**, with the IUPAC name (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand.[1] It exhibits a unique pharmacological profile, acting as a partial agonist at the M2 and M4 receptor subtypes while functioning as an antagonist at the M1, M3, and M5 subtypes.[2][3] This distinct activity has made **PTAC oxalate** a valuable tool in neuroscience research, particularly in studies related to the "muscarinic hypothesis of schizophrenia." This technical guide provides a detailed overview of the known chemical and physical properties of **PTAC oxalate**, its pharmacological characteristics, and the signaling pathways it modulates.

## Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **PTAC oxalate**. It is important to note that while some data are readily available from commercial suppliers and literature, specific experimental values for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available sources.

### Table 1: Chemical Identity of PTAC Oxalate

Property	Value
CAS Number	201939-40-4[1][2]
IUPAC Name	(1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate
Molecular Formula	C <sub>14</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> (or C <sub>12</sub> H <sub>19</sub> N <sub>3</sub> S <sub>2</sub> ·C <sub>2</sub> H <sub>2</sub> O <sub>4</sub> )
Molecular Weight	359.46 g/mol
Canonical SMILES	<chem>CCCSC1=NSN=C1[C@@]2([H])CN3CCCC[C@@]2([H])C3.OC(C(=O)=O)=O</chem>
Chemical Structure	The molecule consists of a 1,2,5-thiadiazole ring substituted with a propylthio group and an azabicyclo[3.2.1]octane moiety. The oxalate salt form contributes to its solubility. The specific stereochemistry (5R, 6R) of the azabicyclo[3.2.1]octane component is crucial for its biological activity.

**Table 2: Physical Properties of PTAC Oxalate**

Property	Value
Physical Appearance	White solid/powder
Melting Point	Not reported in available literature.
Boiling Point	Not reported in available literature.
pKa	Not reported in available literature.
Solubility	Soluble in water (to 100 mM) and DMSO (to 100 mM).
Storage	Desiccate at room temperature. Stock solutions should be stored at -20°C or below and used within one month.

## Pharmacological Profile

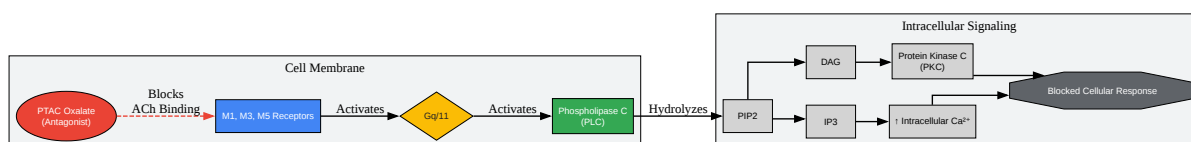
**PTAC oxalate**'s primary pharmacological action is its subtype-selective modulation of muscarinic acetylcholine receptors. This profile is critical for its use in dissecting the roles of individual mAChR subtypes in physiological and pathological processes.

**Table 3: Muscarinic Receptor Binding Affinity (Ki) of PTAC Oxalate**

Receptor Subtype	Ki (nM)	Activity
M1	0.6 - 2.8	Antagonist
M2	2.8	Partial Agonist
M3	0.2	Antagonist
M4	0.2	Partial Agonist
M5	0.8	Antagonist

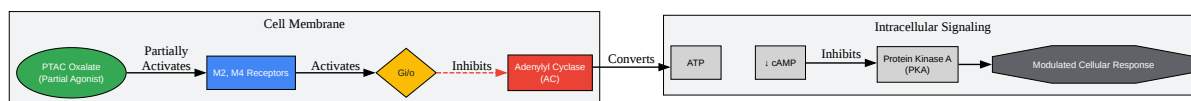
## Muscarinic Receptor Signaling Pathways

**PTAC oxalate** exerts its effects by modulating distinct G protein-coupled receptor (GPCR) signaling cascades, depending on the muscarinic receptor subtype. The following diagrams illustrate the canonical signaling pathways for the receptor subtypes targeted by **PTAC oxalate**.



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Caption: Antagonistic action of **PTAC oxalate** on M1, M3, and M5 receptor signaling.



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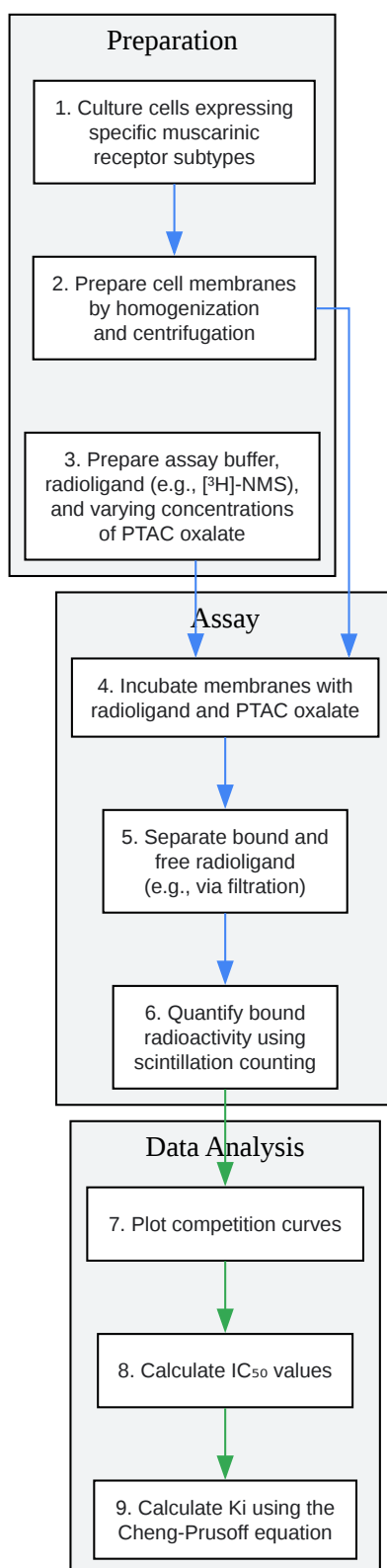
Caption: Partial agonistic action of **PTAC oxalate** on M2 and M4 receptor signaling.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physicochemical and pharmacological properties of **PTAC oxalate** are not readily available in the public domain. The seminal papers describing its initial characterization, which would typically contain this information, could not be accessed for this review. However, based on standard laboratory practices, the following outlines the general methodologies that would be employed for such a characterization.

### Generalized Protocol for Radioligand Binding Assay (for $K_i$ determination)

A generalized workflow for determining the binding affinity ( $K_i$ ) of **PTAC oxalate** at muscarinic receptors is presented below. This would typically involve competition binding assays using a radiolabeled ligand.



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Caption: Generalized workflow for a radioligand binding assay.

## Generalized Protocol for Determination of Physical Properties

- **Melting Point:** Would be determined using a standard melting point apparatus, where a small sample of **PTAC oxalate** is heated, and the temperature range of melting is observed.
- **Solubility:** Quantitative solubility would be determined by adding increasing amounts of **PTAC oxalate** to a fixed volume of solvent (e.g., water, DMSO) at a specific temperature until saturation is reached. The concentration at saturation would be the solubility.
- **pKa:** The acid dissociation constant(s) would be determined by potentiometric titration, where a solution of **PTAC oxalate** is titrated with a strong acid or base, and the pH is monitored.

## Conclusion

**PTAC oxalate** is a valuable pharmacological tool with a well-defined, subtype-selective profile at muscarinic acetylcholine receptors. While its fundamental chemical identity and pharmacological actions are established, a comprehensive public record of its detailed physicochemical properties and the specific experimental protocols used for their determination is lacking. This guide summarizes the currently available information and provides generalized methodologies to aid researchers in their understanding and application of this important compound. Further studies to fully characterize its physical properties would be beneficial to the scientific community.

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## References

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